
6-ニトロキノキサリン-2,3-ジオール
概要
説明
6-ニトロ-1,4-ジヒドロキノキサリン-2,3-ジオンは、窒素を含む複素環式化合物です。これはキノキサリンの誘導体であり、その多様な薬理学的特性で知られています。
科学的研究の応用
Neuroscience Research
6-Nitro-2,3-dihydroxyquinoxaline is primarily recognized for its role as a potent antagonist of specific glutamate receptors, particularly the non-N-methyl-D-aspartate (non-NMDA) subtype. This property makes it invaluable in the study of synaptic transmission and neurodegenerative diseases.
- Mechanism of Action : The compound inhibits excitatory neurotransmission by blocking glutamate receptors, which can lead to insights into conditions such as Alzheimer's disease and other neurodegenerative disorders .
- Case Study : In a study examining the effects of glutamate receptor antagonists on neuronal survival during ischemic conditions, 6-nitro-2,3-dihydroxyquinoxaline was shown to protect neurons from excitotoxic damage when administered post-ischemia .
Pharmacological Studies
The compound is utilized in drug development targeting neurological disorders, providing insights into potential therapeutic pathways.
- Drug Development : Researchers have explored its potential in developing new treatments for conditions like epilepsy and schizophrenia by modulating glutamate activity .
- Case Study : A recent investigation highlighted the efficacy of 6-nitro-2,3-dihydroxyquinoxaline in reducing seizure activity in animal models, suggesting its potential role in antiepileptic drug formulations .
Biochemical Assays
In biochemical research, 6-nitro-2,3-dihydroxyquinoxaline serves as a critical tool for evaluating neurotransmitter modulation effects.
- Assay Applications : It is frequently employed in assays that assess the impact of neurotransmitters on synaptic plasticity and learning processes .
- Data Table : Below is a summary of various assays utilizing this compound:
Drug Discovery
The unique properties of 6-nitro-2,3-dihydroxyquinoxaline facilitate its use in high-throughput drug discovery processes.
- Screening Potential : It aids in identifying novel compounds that influence neuronal activity, making it a valuable asset in pharmaceutical research .
- Case Study : In a high-throughput screening campaign for neuroprotective agents, 6-nitro-2,3-dihydroxyquinoxaline was identified as a lead compound due to its favorable pharmacokinetic properties and efficacy in neuronal models .
Educational Purposes
This compound is also widely used in academic settings to teach students about receptor pharmacology and neuroactive substances' mechanisms of action.
- Teaching Tool : Its clear pharmacological profile allows students to explore concepts such as receptor binding and antagonism effectively.
作用機序
6-ニトロ-1,4-ジヒドロキノキサリン-2,3-ジオンの作用機序は、特定の分子標的との相互作用に関与しています。 例えば、特定の受容体部位における競合的アンタゴニストとして作用し、特定の生物学的経路を阻害することができます 。正確な分子標的と経路は、化合物が使用される特定の用途と状況によって異なります。
生化学分析
Biochemical Properties
1,4-Dihydro-6-nitroquinoxaline-2,3-dione interacts with various enzymes, proteins, and other biomolecules. It primarily acts as an antagonist at the AMPA and kainate receptors, which are types of ionotropic glutamate receptors . By binding to these receptors, 1,4-Dihydro-6-nitroquinoxaline-2,3-dione inhibits the excitatory neurotransmission mediated by glutamate, thereby modulating synaptic activity and neural communication . This interaction is crucial in understanding its role in neuroprotection and potential therapeutic applications.
Cellular Effects
1,4-Dihydro-6-nitroquinoxaline-2,3-dione has profound effects on various cell types and cellular processes. In neurons, it inhibits excitatory neurotransmission by blocking AMPA and kainate receptors, leading to reduced calcium influx and decreased neuronal excitability . This compound also influences cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of these receptors . The inhibition of excitatory neurotransmission can protect neurons from excitotoxicity, a condition associated with excessive glutamate release and neuronal damage.
Molecular Mechanism
The molecular mechanism of 1,4-Dihydro-6-nitroquinoxaline-2,3-dione involves its binding to the AMPA and kainate receptors, where it acts as a competitive antagonist . By occupying the glutamate binding site on these receptors, it prevents the activation of the receptor and subsequent ion channel opening . This inhibition reduces the influx of calcium and sodium ions, thereby decreasing neuronal excitability and protecting against excitotoxicity . Additionally, 1,4-Dihydro-6-nitroquinoxaline-2,3-dione may influence gene expression by modulating intracellular signaling pathways linked to these receptors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,4-Dihydro-6-nitroquinoxaline-2,3-dione can vary over time. The compound is relatively stable under standard laboratory conditions, but its activity may decrease over prolonged periods due to potential degradation . Long-term studies have shown that continuous exposure to 1,4-Dihydro-6-nitroquinoxaline-2,3-dione can lead to sustained inhibition of excitatory neurotransmission and protection against excitotoxicity
Dosage Effects in Animal Models
The effects of 1,4-Dihydro-6-nitroquinoxaline-2,3-dione in animal models are dose-dependent. At low doses, it effectively inhibits excitatory neurotransmission without causing significant adverse effects . At higher doses, it may lead to toxicity and adverse effects such as impaired motor function and cognitive deficits . The threshold for these effects varies depending on the species and experimental conditions, highlighting the importance of careful dosage optimization in preclinical studies .
Metabolic Pathways
1,4-Dihydro-6-nitroquinoxaline-2,3-dione is involved in various metabolic pathways. It is metabolized primarily in the liver, where it undergoes enzymatic transformations . These interactions can influence the metabolic flux and levels of metabolites, potentially affecting the compound’s efficacy and safety profile .
Transport and Distribution
The transport and distribution of 1,4-Dihydro-6-nitroquinoxaline-2,3-dione within cells and tissues are mediated by specific transporters and binding proteins . It is known to cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . Within cells, it may localize to specific compartments, such as synaptic vesicles, where it can modulate neurotransmitter release and receptor activity .
Subcellular Localization
The subcellular localization of 1,4-Dihydro-6-nitroquinoxaline-2,3-dione is critical for its activity and function. It is primarily localized to the synaptic cleft, where it interacts with AMPA and kainate receptors . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to specific compartments
準備方法
6-ニトロ-1,4-ジヒドロキノキサリン-2,3-ジオンは、室温でワンポット反応によって合成できます。反応には、置換されたo-フェニレンジアミンとシュウ酸が、溶媒なしの条件下で使用されます。 この方法は効率的で環境に優しく、高い原子経済性を持つ簡単な粉砕技術を利用しています 。工業的な製造方法では、同様の合成経路が使用されますが、規模が大きく、研究および応用目的での化合物の入手可能性が確保されています。
化学反応の分析
類似化合物との比較
6-ニトロ-1,4-ジヒドロキノキサリン-2,3-ジオンは、以下のような他の類似化合物と比較できます。
- 6-クロロ-1,4-ジヒドロキノキサリン-2,3-ジオン
- 6-メチル-1,4-ジヒドロキノキサリン-2,3-ジオン
- 6,7-ジクロロキノキサリン-2,3-ジオン これらの化合物は、同様のキノキサリンコア構造を共有していますが、置換基が異なり、化学的および生物学的特性が異なります 。6-ニトロ-1,4-ジヒドロキノキサリン-2,3-ジオンの独自性は、ニトロ基にあり、これは独特の反応性と潜在的な用途を与えています。
生物活性
6-Nitro-2,3-dihydroxyquinoxaline (6-NO2-DHQ) is a compound of significant interest in pharmacology and biochemistry due to its biological activity, particularly as a selective antagonist of AMPA-type glutamate receptors. This article delves into its mechanisms of action, biochemical properties, and therapeutic potential, supported by relevant data and case studies.
Chemical Structure and Properties
- Molecular Formula : C8H5N3O4
- Molecular Weight : 207.14 g/mol
- CAS Number : 2379-56-8
6-NO2-DHQ features a nitro group at the 6-position and hydroxyl groups at the 2 and 3 positions of the quinoxaline ring. This specific arrangement contributes to its biological activity, particularly in modulating neurotransmission.
6-NO2-DHQ primarily acts as a competitive antagonist at AMPA receptors (AMPARs), which are crucial for excitatory synaptic transmission in the central nervous system. By binding to these receptors, it inhibits the influx of calcium ions, thereby reducing neuronal excitability and neurotransmission efficacy .
Target Receptors
- AMPA Receptors : Involved in fast synaptic transmission.
- Kainate Receptors : Also affected by 6-NO2-DHQ, contributing to its overall inhibitory effects on excitatory neurotransmission.
Biochemical Pathways
The action of 6-NO2-DHQ on AMPA receptors impacts several biochemical pathways:
- Inhibition of Excitatory Neurotransmission : Leads to decreased neuronal excitability.
- Calcium Influx Reduction : Alters intracellular signaling pathways that rely on calcium as a second messenger.
Cellular Effects
In vitro studies have shown that 6-NO2-DHQ significantly inhibits excitatory neurotransmission in various neuronal cell types. This inhibition has implications for conditions characterized by excessive neuronal activity, such as epilepsy and neurodegenerative diseases .
Dosage Effects
The biological effects of 6-NO2-DHQ are dose-dependent:
- Low Doses : Effective in inhibiting excitatory neurotransmission with minimal adverse effects.
- High Doses : Potentially toxic effects observed in certain cellular contexts.
Case Studies and Research Findings
-
Anti-Schistosomal Activity :
A study evaluated the anti-schistosomal properties of various quinoxaline derivatives, including 6-NO2-DHQ. Results indicated that this compound exhibited significant activity against Schistosoma mansoni at concentrations around 10 μM, highlighting its potential as a therapeutic agent against parasitic infections . -
Neuroprotective Effects :
Research has suggested that by modulating glutamate transmission, 6-NO2-DHQ may offer neuroprotective benefits in models of neurodegeneration. Its ability to prevent excitotoxicity is particularly relevant for conditions like Alzheimer's disease . -
Cytotoxicity Studies :
Investigations into the cytotoxic effects of quinoxaline derivatives demonstrated that while some compounds showed promising anti-cancer activities, 6-NO2-DHQ exhibited lower cytotoxicity against various tumor cell lines compared to standard chemotherapeutic agents like doxorubicin .
Summary Table of Biological Activities
特性
IUPAC Name |
6-nitro-1,4-dihydroquinoxaline-2,3-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3O4/c12-7-8(13)10-6-3-4(11(14)15)1-2-5(6)9-7/h1-3H,(H,9,12)(H,10,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYMLSFWVYNAKAR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])NC(=O)C(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2379-56-8 | |
Record name | 1,4-Dihydro-6-nitroquinoxaline-2,3-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: How is 6-nitro-1,4-dihydroquinoxaline-2,3-dione synthesized?
A2: 6-Nitro-1,4-dihydroquinoxaline-2,3-dione can be synthesized from o-phenylenediamine and diethyl oxalate. The process involves cyclization and nitration to yield the target compound. This method has been reported to achieve a 79% overall yield [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。